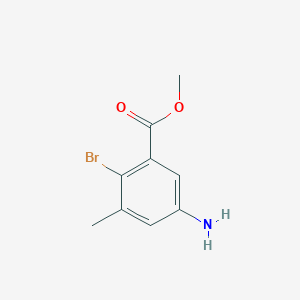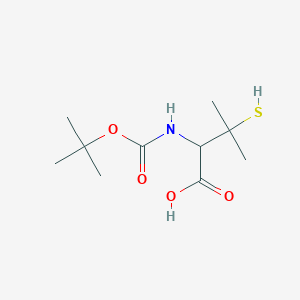
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-PRO-ALA-AMC involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin group. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the 7-amido-4-methylcoumarin group is attached .
Industrial Production Methods
Industrial production of AC-ALA-ALA-PRO-ALA-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
AC-ALA-ALA-PRO-ALA-AMC primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteases, which cleave the peptide bond between the alanine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin product .
Common Reagents and Conditions
The enzymatic reactions involving AC-ALA-ALA-PRO-ALA-AMC typically require buffer solutions such as phosphate-buffered saline (PBS) at physiological pH. The reactions are carried out at temperatures ranging from 25°C to 37°C, depending on the specific protease being studied .
Major Products Formed
The major product formed from the enzymatic cleavage of AC-ALA-ALA-PRO-ALA-AMC is 7-amido-4-methylcoumarin, which exhibits strong blue fluorescence. This product is easily detectable using fluorescence spectroscopy .
Applications De Recherche Scientifique
AC-ALA-ALA-PRO-ALA-AMC is widely used in scientific research for the following applications:
Mécanisme D'action
The mechanism of action of AC-ALA-ALA-PRO-ALA-AMC involves its cleavage by specific proteases. The protease binds to the substrate and hydrolyzes the peptide bond between the alanine and 7-amido-4-methylcoumarin. This reaction releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxysuccinyl-alanine-alanine-proline-valine-7-amido-4-methylcoumarin: This compound is also a fluorogenic substrate used to measure elastase activity.
N-acetyl-alanine-glutamic acid-phenylalanine-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteases.
Uniqueness
AC-ALA-ALA-PRO-ALA-AMC is unique due to its specific substrate properties for certain proteases, making it highly valuable in biochemical assays. Its ability to generate a bright blue fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity .
Propriétés
Formule moléculaire |
C26H33N5O7 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)30-24(35)15(3)28-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H,27,32)(H,28,36)(H,29,34)(H,30,35) |
Clé InChI |
LJRRZGJQRVCKSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)


![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)



![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

